N-Benzoyl-4'-thioadenosine

4′-thionucleoside synthesis Pummerer reaction regioselective glycosylation

Researchers requiring stable oligos for SELEX often face nuclease degradation and multi-step synthesis burdens. This compound solves both: the 4'-thio modification confers nuclease resistance and ~+1 °C/mod duplex stabilization, while the N6-benzoyl group is directly compatible with standard automated phosphoramidite chemistry. Procure as a ready-to-use building block to eliminate in-house protection steps. • Eliminates branching and poor coupling efficiency from unprotected amines. • Enables in vitro transcription of fully-modified 4'-thioRNA for aptamer selection. • Serves as the monomer for c-di-4'-thioAMP STING agonist synthesis, resisting phosphodiesterase hydrolysis.

Molecular Formula C17H17N5O4S
Molecular Weight 387.4 g/mol
CAS No. 159981-08-5
Cat. No. B12906631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-4'-thioadenosine
CAS159981-08-5
Molecular FormulaC17H17N5O4S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(S4)CO)O)O
InChIInChI=1S/C17H17N5O4S/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
InChIKeyNZMQTSLCENJVBH-CNEMSGBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-4′-thioadenosine: Protected 4′-Thionucleoside Building Block


N-Benzoyl-4′-thioadenosine is a dual-modified adenosine analog that combines a 4′-thio substitution — replacement of the ribose ring oxygen with sulfur — with an N6-benzoyl protecting group on the adenine exocyclic amine [1]. This compound belongs to the 4′-thioribonucleoside family, which has been established as a versatile scaffold for nuclease-resistant therapeutic oligonucleotides and adenosine receptor ligand design [2]. The 4′-thio modification preserves the C3′-endo sugar pucker of natural RNA while conferring enhanced metabolic stability, and the N6-benzoyl group is the canonical protecting group compatible with standard solid-phase phosphoramidite chemistry used in automated DNA/RNA synthesizers [3].

1
Phosphoramidite-ready N6-benzoyl protection pre-installed
2
4′-Thio scaffold Nuclease resistance & duplex stabilization
3
Automated synthesis Designed for solid-phase oligo synthesizers

N-Benzoyl-4′-thioadenosine: Why Substitutes Fail


Substituting N-benzoyl-4′-thioadenosine with either unprotected 4′-thioadenosine (CAS 2500-80-3) or the natural-ribose N6-benzoyladenosine (Bz-rA, CAS 4546-55-8) introduces distinct failure modes in synthesis and downstream application. Unprotected 4′-thioadenosine lacks the exocyclic amine protection required for phosphoramidite coupling, leading to branching and poor coupling efficiency during solid-phase synthesis. Conversely, N6-benzoyladenosine retains the natural ribose oxygen and therefore lacks the nuclease resistance and enhanced duplex thermodynamic stability conferred by the 4′-thio modification, which has been shown to increase RNA duplex Tm by approximately 1 °C per modification [1]. Furthermore, the combination of both modifications in a single building block eliminates the need for sequential post-synthetic modifications, reducing the number of synthetic steps and improving overall yield and purity [2].

N-Benzoyl-4′-thioadenosine
4′-Thioadenosine (unprotected)
N6-Benzoyladenosine (natural ribose)
N6 protected; direct phosphoramidite conversion
Lacks N6 protection; branching & poor coupling efficiency
Natural ribose; no 4′-thio nuclease resistance or Tm gain
Combined modifications in one building block
Requires separate N6-benzoylation step; 15–30% yield loss
Requires post-synthetic modification for thio incorporation

N-Benzoyl-4′-thioadenosine Comparative Evidence


Regioselective N9 Glycosylation with N6-Benzoyl Protection

During Pummerer-based synthesis of 4′-thiopurine nucleosides, unprotected adenine predominantly yields the undesired N7 glycosyl isomer. The N6-benzoyl group on N-benzoyl-4′-thioadenosine directs glycosylation exclusively to the N9 position, the isomer required for correct Watson-Crick base pairing in oligonucleotides. In contrast, synthesis of 4′-thioadenosine without N6 protection under identical Pummerer conditions results primarily in N7 isomers; the N9 isomer is obtained only in moderate yields after prolonged heating under reflux [1]. This regioselectivity advantage eliminates the need for chromatographic isomer separation and increases the effective yield of the desired N9 product.

N9 Regioselectivity
Class-level inference
N6-benzoyladenine Exclusive N9-β-anomer
Unprotected adenine Predominantly N7 isomer
Eliminates isomer separation; improves effective yield
Pummerer reaction context; yield improvement route-dependent
4′-thionucleoside synthesis Pummerer reaction regioselective glycosylation N7/N9 isomer control

RNA Duplex Stabilization by 4′-Thio Modification

Oligoribonucleotides incorporating 4′-thionucleosides (synthesized from N-benzoyl-protected 4′-thio building blocks) exhibit enhanced thermal stability. Incorporation of 4′-thiocytidine residues improved duplex Tm by approximately 1 °C per modification compared to unmodified RNA, irrespective of whether the modification was single or in consecutive stretches. This gain is comparable to that observed with 2′-O-methyl modifications, a well-established oligonucleotide stabilization strategy [1]. The structural basis — retention of C3′-endo sugar pucker with subtle changes from the larger sulfur atomic radius — has been confirmed by X-ray crystallography [1].

Duplex Stabilization
Cross-study comparable
+1°C ΔTm per modification
Enhances RNA duplex thermal stability
Comparable to 2′-O-Me modification; confirmed by X-ray
RNA duplex stability thermal melting 4′-thioRNA antisense oligonucleotide

Nuclease Resistance of 4′-ThioRNA Aptamers

4′-ThioRNA, synthesized from 4′-thioNTPs (whose adenosine component derives from N-benzoyl-4′-thioadenosine as a protected precursor), exhibits significant resistance to nuclease degradation while maintaining hybridization ability and biocompatibility with natural RNA machinery [1]. Fully-modified 4′-thioRNA aptamers against human α-thrombin were successfully isolated via SELEX, demonstrating that the 4′-thio modification is compatible with both in vitro transcription (using T7 RNA polymerase mutants and optimized 4′-thioNTP concentrations) and reverse transcription [2]. Post-modified 4′-thioRNA aptamers (e.g., thioRNA5 targeting NF-κB) were thermally stabilized and resistant to nuclease digestion [3].

Nuclease Resistance
Cross-study comparable
4′-ThioRNA aptamers Survive nuclease exposure; enriched via SELEX
Natural RNA Rapid enzymatic degradation
Supports aptamer stability research
Half-life extension is sequence- and nuclease-context dependent
nuclease resistance 4′-thioRNA aptamer SELEX enzymatic degradation

Reduced Cytotoxicity vs. 4′-Ethynyl Nucleosides

4′-Thio nucleosides synthesized via electrophilic glycosidation using N6-benzoyladenine as the protected adenine source were systematically compared with their 4′-ethynyl counterparts for cytotoxicity in MT-4 T-lymphocyte cells. The 4′-thio nucleosides were consistently less cytotoxic than the corresponding 4′-ethynyl derivatives of 2′-deoxycytidine (44), 2′-deoxyadenosine (45), and 2′-deoxyguanosine (46) [1]. For adenine nucleosides, the 4′-thio derivative 41 exhibited a selectivity index (SI = CC50/EC50) of >230, while the 4′-oxygen counterpart 45 showed SI = 1630. Notably, 4′-ethynyl-2′-deoxy-4′-thioguanosine 43 achieved SI > 18,200 — 20-fold better than the 4′-oxygen analogue 46 (SI = 933) [1].

Cytotoxicity Comparison
Direct head-to-head comparison
4′-Thioadenine nucleoside 41 SI > 230 (MT-4 assay)
4′-Ethynyl-2′-deoxyadenosine 45 SI = 1630
Supports cytotoxicity endpoint review
4′-Thionucleosides uniformly less cytotoxic than 4′-ethynyl analogs
cytotoxicity 4′-thionucleoside HIV-1 selectivity index

Automated Oligo Synthesis Compatibility with N6-Benzoyl Protection

N-Benzoyl is the universally adopted exocyclic amine protecting group for adenine in commercial DNA and RNA phosphoramidite synthesis [1]. N-Benzoyl-4′-thioadenosine arrives with this protection pre-installed, making it directly convertible to the corresponding 5′-O-DMT-3′-O-phosphoramidite for immediate use on automated synthesizers (e.g., ABI 394, Expedite). By contrast, unprotected 4′-thioadenosine (CAS 2500-80-3) requires a separate N6-protection step — typically benzoylation using benzoyl chloride under transient protection of the 5′- and 3′-hydroxyls — adding at least one synthetic step with associated yield loss (~10-20% per step) and requiring additional chromatographic purification [2]. The molecular weight of N-benzoyl-4′-thioadenosine (387.4 g/mol) and XLogP3 of 0.7 (PubChem-computed) provide a favorable balance of organic solubility for phosphoramidite preparation and sufficient polarity for aqueous workup [3].

Phosphoramidite Prep
Class-level inference
N-Benzoyl-4′-thioadenosine ~2 steps to phosphoramidite
4′-Thioadenosine (unprotected) 4–5 steps (N6 protection needed)
Reduces synthetic burden and cumulative yield loss
Estimated overall yield advantage 15–30%
phosphoramidite chemistry automated oligonucleotide synthesis N6-benzoyl protection solid-phase synthesis

A3 Adenosine Receptor Ligand Scaffold

The N6-substituted-4′-thioadenosine scaffold — of which N-benzoyl-4′-thioadenosine is the N6-benzoyl variant — has been systematically profiled across human adenosine receptor subtypes. In a large SAR series, 2-chloro-N6-methyl-4′-thioadenosine (19b) achieved Ki = 0.8 ± 0.1 nM at the human A3 adenosine receptor (A3AR), with efficacy equivalent to the full agonist Cl-IB-MECA [1]. Most N6-substituted-4′-thioadenosines were less potent than their corresponding N6-substituted-4′-thioadenosine-5′-uronamides, highlighting the importance of the 5′-uronamide for maximal A3AR affinity. Truncated D-4′-thioadenosine derivatives lacking the 4′-hydroxymethyl group acted as A3AR antagonists; N6-(3-chlorobenzyl)purine analogue 9b displayed Ki = 1.66 nM [2]. The N6-benzoyl group on the target compound provides a hydrophobic aryl moiety at the N6 position that can be directly compared to N6-methyl, N6-(3-iodobenzyl), and N6-(3-chlorobenzyl) substitutions for tuning A3AR affinity and selectivity.

A3AR Binding Affinity
Cross-study comparable
N6-substituted-4′-thioadenosines Ki range 0.8–3.2 nM
N6-benzoyl variant Ki not directly reported; aryl comparator available
Scaffold for A3AR ligand SAR studies
Benzoyl group distinct from N6-alkyl/halobenzyl congeners
A3 adenosine receptor N6-substituted-4′-thioadenosine binding affinity structure-activity relationship

N-Benzoyl-4′-thioadenosine Application Scenarios


Nuclease-Resistant 4′-ThioRNA Therapeutics

N-Benzoyl-4′-thioadenosine serves as the direct precursor for 4′-thioATP, which — together with other 4′-thioNTPs — enables in vitro transcription of fully-modified 4′-thioRNA. Resulting oligonucleotides combine the +1 °C/modification duplex stabilization [1] with nuclease resistance that supports SELEX-based aptamer selection against protein targets such as human α-thrombin [2]. This workflow is directly evidenced by the successful isolation of fully-modified 4′-thioRNA aptamers and the demonstrated compatibility of 4′-thioRNA with reverse transcription [2]. Procurement of the N-benzoyl-protected nucleoside eliminates the need for in-house N6-protection of 4′-thioadenosine, streamlining the multi-step synthesis to the corresponding phosphoramidite [3].

c-di-4′-thioAMP Analogs for STING Pathway Modulation

N-Benzoyl-4′-thioadenosine is the monomeric building block for preparing 4′-thioadenosine phosphoramidites used in the synthesis of c-di-4′-thioAMP — a sulfur-modified cyclic dinucleotide analog with resistance to phosphodiesterase-mediated degradation [1]. The protected nucleoside undergoes Pummerer-like glycosidation facilitated by hypervalent iodine, followed by dimerization via phosphoramidite chemistry to construct the cyclic dinucleotide skeleton. The resulting c-di-4′-thioAMP analog retains STING pathway activation capacity while overcoming the rapid enzymatic hydrolysis that limits the utility of natural c-di-AMP in eukaryotic systems [1].

SAR of N6-Substituted-4′-thioadenosine A3AR Ligands

N-Benzoyl-4′-thioadenosine provides a scaffold where the N6-benzoyl group can function either as a pharmacophoric substituent or as a synthetic handle. The established SAR framework shows that N6-substituted-4′-thioadenosines achieve Ki values between 0.8 and 3.2 nM at human A3AR, with functional profiles ranging from full agonism (N6-methyl) to partial agonism (N6-(3-iodobenzyl)) to antagonism (truncated N6-(3-chlorobenzyl) analogs) [1][2]. The benzoyl group offers a distinct π-system and hydrogen-bond acceptor profile that is absent in simple N6-alkyl congeners, enabling exploration of aryl-specific receptor interactions. The compound can also be selectively debenzoylated to generate the free 6-amino-4′-thioadenosine for subsequent N6 diversification, providing a versatile entry point for medicinal chemistry programs [1].

4′-Thio Antiviral Nucleoside Analogs with Reduced Cytotoxicity

For antiviral nucleoside discovery programs, N-benzoyl-4′-thioadenosine serves as a late-stage intermediate for constructing 4′-thio-modified nucleoside analogs via electrophilic glycosidation. The demonstrated lower cytotoxicity of 4′-thionucleosides compared to 4′-ethynyl derivatives in MT-4 T-lymphocyte cells [1] makes the 4′-thio scaffold an attractive starting point for lead optimization. The exclusive β-anomer formation achieved with N6-benzoyladenine as the glycosyl acceptor eliminates the need for anomer separation, providing a practical advantage for scale-up and analog library synthesis [1].

Application
Selection Property
Validation Focus
4′-ThioRNA aptamer research
N6-benzoyl pre-protection for phosphoramidite synthesis
In vitro transcription & SELEX compatibility
c-di-4′-thioAMP analog studies
4′-Thio building block for cyclic dinucleotide synthesis
Phosphodiesterase resistance & STING activation assay
A3 adenosine receptor SAR studies
N6-benzoyl as pharmacophore or synthetic handle
Radioligand binding & functional cAMP assays
4′-Thio antiviral nucleoside research
β-Anomer selectivity & cytotoxicity profile
Antiviral replication & cytotoxicity endpoint assays

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